molecular formula C17H13N3Na2O7S2 B14481405 7-((4-Amino-3-methoxyphenyl)azo)-1,3-naphthalenedisulfonic acid, disodium salt CAS No. 65151-26-0

7-((4-Amino-3-methoxyphenyl)azo)-1,3-naphthalenedisulfonic acid, disodium salt

Cat. No.: B14481405
CAS No.: 65151-26-0
M. Wt: 481.4 g/mol
InChI Key: QRSFZPZKWSGHRQ-UHFFFAOYSA-L
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Description

7-((4-Amino-3-methoxyphenyl)azo)-1,3-naphthalenedisulfonic acid, disodium salt: is a synthetic azo compound. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and is often used in textile and paper industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-((4-Amino-3-methoxyphenyl)azo)-1,3-naphthalenedisulfonic acid, disodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-3-methoxyaniline using nitrous acid (HNO2) to form the corresponding diazonium salt. This diazonium salt is then coupled with 1,3-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the azo bond (N=N) can lead to the formation of corresponding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the sulfonic acid groups.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a pH indicator due to its color change properties in different pH environments. It is also used in the synthesis of other complex azo compounds.

Biology: In biological research, it is used as a staining agent for tissues and cells, helping to visualize cellular components under a microscope.

Industry: It is widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products

Mechanism of Action

The compound exerts its effects primarily through its azo bond (N=N). The azo bond can undergo reversible cleavage under certain conditions, leading to the formation of free radicals. These free radicals can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

  • 4-((4-Amino-3-methoxyphenyl)azo)benzenesulfonic acid
  • 2-((4-Amino-3-methoxyphenyl)azo)benzoic acid
  • 1-((4-Amino-3-methoxyphenyl)azo)-2-naphthalenesulfonic acid

Comparison: While all these compounds share the azo bond and similar functional groups, 7-((4-Amino-3-methoxyphenyl)azo)-1,3-naphthalenedisulfonic acid, disodium salt is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct color properties and solubility characteristics, making it particularly suitable for specific industrial applications.

Properties

CAS No.

65151-26-0

Molecular Formula

C17H13N3Na2O7S2

Molecular Weight

481.4 g/mol

IUPAC Name

disodium;7-[(4-amino-3-methoxyphenyl)diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C17H15N3O7S2.2Na/c1-27-16-8-12(4-5-15(16)18)20-19-11-3-2-10-6-13(28(21,22)23)9-17(14(10)7-11)29(24,25)26;;/h2-9H,18H2,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

QRSFZPZKWSGHRQ-UHFFFAOYSA-L

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

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